

# Unveiling the Pharmacological Profile of JNJ-42165279 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

Cat. No.: B8295929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid amides (FAAs) such as the endocannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, JNJ-42165279 elevates the levels of AEA and other FAAs like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), thereby potentiating their signaling and offering therapeutic potential for a range of neurological and psychiatric disorders, including anxiety, depression, and pain.[1][3] This technical guide provides a comprehensive overview of the pharmacological properties of JNJ-42165279, detailing its mechanism of action, in vitro and in vivo preclinical data, and clinical findings.

#### **Mechanism of Action**

JNJ-42165279 is a covalent, but slowly reversible, inhibitor of the FAAH enzyme.[2][4] It acts as a substrate for FAAH and forms a covalent bond with the catalytic site of the enzyme, leading to its inactivation.[5] The slow reversibility of this binding allows for a prolonged duration of action.[6]





Click to download full resolution via product page

Fig. 1: Mechanism of Action of JNJ-42165279.

# **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data for JNJ-42165279.

### **Table 1: In Vitro Potency and Selectivity**



| Parameter       | Species                                                                  | Value                                           | Reference |
|-----------------|--------------------------------------------------------------------------|-------------------------------------------------|-----------|
| FAAH IC50       | Human                                                                    | 70 nM                                           | [1][2]    |
| Rat             | 313 nM                                                                   | [1]                                             |           |
| Selectivity     | Panel of 50+<br>receptors, enzymes,<br>transporters, and ion<br>channels | No significant<br>inhibition (>50%) at 10<br>μΜ | [1][4]    |
| CYP Inhibition  | CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4                                         | No inhibition at 10 μM                          | [1][4]    |
| hERG Inhibition | No inhibition at 10 $\mu\text{M}$                                        | [1][4]                                          |           |

# Table 2: Preclinical Pharmacokinetics in Rats (20 mg/kg,

0.0.)

| Parameter           | Plasma  | Brain   | Reference |
|---------------------|---------|---------|-----------|
| Cmax                | 4.2 μΜ  | 6.3 μΜ  | [1]       |
| Tmax                | 1 hour  | 1 hour  | [1]       |
| Concentration at 8h | ~130 nM | ~167 nM | [1]       |

## Table 3: Clinical Pharmacokinetics in Healthy Volunteers

| Parameter                      | Value                                          | Reference |
|--------------------------------|------------------------------------------------|-----------|
| Absorption                     | Rapidly absorbed following oral administration | [3]       |
| Plasma Half-life               | 8.14 - 14.1 hours                              | [3]       |
| Accumulation (Day 10 vs Day 1) | Cmax: ~98-156%, AUC: ~144-337%                 | [3]       |

## **Table 4: Pharmacodynamic Effects in Humans**



| Parameter                               | Effect                          | Dose                    | Reference |
|-----------------------------------------|---------------------------------|-------------------------|-----------|
| Plasma AEA Increase<br>(Peak)           | 5.5 - 10-fold vs.<br>placebo    | 10-100 mg (single dose) | [3]       |
| Plasma OEA/PEA<br>Increase (Peak)       | 4.3 - 5.6-fold vs.<br>placebo   | 10-100 mg (single dose) | [3]       |
| CSF AEA Increase<br>(Day 7)             | ~41 - 77-fold vs.<br>baseline   | 10-75 mg (daily)        | [3]       |
| CSF OEA Increase<br>(Day 7)             | ~5.8 - 7.4-fold vs.<br>baseline | 10-75 mg (daily)        | [3]       |
| Brain FAAH<br>Occupancy (at Cmax)       | 96 - 98%                        | 10-50 mg (single dose)  | [3]       |
| Brain FAAH Occupancy (at trough, Day 1) | >80%                            | 10 mg                   | [3]       |

# **Experimental Protocols**

This section provides an overview of the key experimental methodologies used to characterize JNJ-42165279.

### **In Vitro FAAH Inhibition Assay**

The potency of JNJ-42165279 against human and rat FAAH was determined using a radiolabeled substrate assay.

- Enzyme Source: Recombinant human or rat FAAH.
- Substrate: [3H]Anandamide or [14C]Anandamide.[7][8]
- Incubation: The enzyme is pre-incubated with varying concentrations of JNJ-42165279 for a defined period (e.g., 60 minutes) at 37°C in a suitable buffer (e.g., Tris-HCl, pH 7.4).[1]
- Reaction Initiation: The reaction is initiated by the addition of the radiolabeled substrate.



- Termination: The reaction is stopped, typically by the addition of an organic solvent.
- Detection: The amount of hydrolyzed product (e.g., [3H]ethanolamine or [14C]ethanolamine) is quantified using liquid scintillation counting.[7]
- Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

### In Vitro Selectivity and Off-Target Profiling

The selectivity of JNJ-42165279 was assessed against a broad panel of targets to identify potential off-target activities.

- Target Panel: A comprehensive panel of over 50 targets, including G-protein coupled receptors, ion channels, transporters, and various enzymes, was utilized.[1]
- Assay Format: Radioligand binding assays or functional assays were employed depending on the target.
- Test Concentration: JNJ-42165279 was typically tested at a concentration of 10 μM.[1]
- Data Analysis: The percentage of inhibition or activation relative to control was determined.

### Cytochrome P450 (CYP) Inhibition Assay

The potential for JNJ-42165279 to cause drug-drug interactions via CYP inhibition was evaluated.

- Enzyme Source: Human liver microsomes.[9][10]
- CYP Isoforms: Key drug-metabolizing isoforms such as CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4 were assessed.[9][10]
- Methodology: A cocktail of isoform-specific probe substrates is incubated with human liver microsomes in the presence and absence of JNJ-42165279.[9]
- Detection: The formation of specific metabolites from the probe substrates is monitored by LC-MS/MS.[9]



 Data Analysis: A decrease in the formation of a specific metabolite in the presence of JNJ-42165279 indicates inhibition of the corresponding CYP isoform. IC50 values are then determined.[9]

# Preclinical In Vivo Efficacy: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

The analgesic efficacy of JNJ-42165279 was evaluated in a rat model of neuropathic pain.

- Animal Model: Adult male Sprague-Dawley rats.[11]
- Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated.[11]
   [12] This procedure induces mechanical allodynia, a state of pain in response to a normally non-painful stimulus.
- Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold in response to
  mechanical stimulation is assessed using von Frey filaments.[6][13] Animals are placed on a
  wire mesh platform, and calibrated filaments of increasing force are applied to the plantar
  surface of the hind paw. The force at which the animal withdraws its paw is recorded as the
  paw withdrawal threshold.
- Dosing: JNJ-42165279 is administered orally at various doses.[1]
- Data Analysis: The reversal of tactile allodynia is expressed as the percentage of the maximum possible effect (%MPE). The ED90 (the dose required to produce 90% of the maximum effect) is calculated.[1]





Click to download full resolution via product page

Fig. 2: Experimental Workflow for the SNL Model.

# Clinical Brain FAAH Occupancy: Positron Emission Tomography (PET)

The extent and duration of FAAH inhibition in the human brain were quantified using PET imaging.



- PET Tracer: [11C]MK-3168, a selective and reversible radiolabeled FAAH inhibitor.[3][14]
- Study Design: Healthy volunteers underwent PET scans at baseline and after single or multiple oral doses of JNJ-42165279.[3]
- Imaging Protocol: Dynamic PET scans were acquired following the intravenous injection of [11C]MK-3168.[3]
- Data Analysis: The total distribution volume (VT) of the tracer in the brain was determined using kinetic modeling. FAAH occupancy was calculated as the percentage reduction in VT after JNJ-42165279 administration compared to baseline.[3][15]

# Quantification of Fatty Acid Amides in Plasma and Cerebrospinal Fluid (CSF)

The pharmacodynamic effects of JNJ-42165279 on endogenous FAA levels were assessed in clinical studies.

- Sample Collection: Plasma and CSF samples were collected from healthy volunteers at various time points before and after JNJ-42165279 administration.[3]
- Analytical Method: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) was used for the simultaneous quantification of AEA, OEA, and PEA.[16][17][18]
- Sample Preparation: A liquid-liquid extraction procedure is typically employed to isolate the FAAs from the biological matrix.[18]
- Data Analysis: The concentrations of each FAA were determined by comparing the peak areas to those of a standard curve generated with known amounts of the analytes.

#### Conclusion

JNJ-42165279 is a potent, selective, and orally bioavailable FAAH inhibitor with a well-defined pharmacological profile. Preclinical studies have demonstrated its ability to engage its target in the brain and periphery, leading to elevations in endocannabinoid levels and efficacy in a model of neuropathic pain. Clinical studies in healthy volunteers have confirmed its pharmacokinetic



and pharmacodynamic properties, including high brain FAAH occupancy at clinically relevant doses. These findings support the ongoing clinical development of JNJ-42165279 for the treatment of neuropsychiatric disorders. This technical guide provides a foundational understanding of the key pharmacological properties of JNJ-42165279 for researchers and drug development professionals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 7. Assay of FAAH Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. criver.com [criver.com]
- 11. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]



- 16. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Pharmacological Profile of JNJ-42165279 Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8295929#pharmacological-properties-of-jnj-42165279-dihydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com